molecular formula C12H18O2 B14057548 (R)-4-Benzyloxy-2-methyl-1-butanol

(R)-4-Benzyloxy-2-methyl-1-butanol

Cat. No.: B14057548
M. Wt: 194.27 g/mol
InChI Key: OSQNEAVQIKPMKL-LLVKDONJSA-N
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Description

®-4-(benzyloxy)-2-methylbutan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a benzyloxy group attached to a butanol backbone, which includes a methyl substituent. The compound’s structure and functional groups make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(benzyloxy)-2-methylbutan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-2-methylbutan-1-ol.

    Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group to form ®-2-methylbutyl benzoate.

    Reduction: The protected intermediate is then subjected to reduction conditions to yield ®-4-(benzyloxy)-2-methylbutan-1-ol.

Industrial Production Methods

In an industrial setting, the production of ®-4-(benzyloxy)-2-methylbutan-1-ol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-4-(benzyloxy)-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

®-4-(benzyloxy)-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-(benzyloxy)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the chiral center also affects the compound’s stereochemistry and biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(benzyloxy)-2-methylbutan-1-ol: Characterized by a benzyloxy group and a chiral center.

    ®-2-(benzyloxy)-tetrahydro-5,5-dimethylfuran: Another compound with a benzyloxy group but different structural features.

    ®-(+)-2-Benzyloxypropionic acid: Contains a benzyloxy group and is used as a pharmaceutical intermediate.

Uniqueness

®-4-(benzyloxy)-2-methylbutan-1-ol is unique due to its specific structure, which includes a chiral center and a benzyloxy group. This combination of features makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2R)-2-methyl-4-phenylmethoxybutan-1-ol

InChI

InChI=1S/C12H18O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1

InChI Key

OSQNEAVQIKPMKL-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCOCC1=CC=CC=C1)CO

Canonical SMILES

CC(CCOCC1=CC=CC=C1)CO

Origin of Product

United States

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